3,8-Dichloroisoquinoline
Overview
Description
3,8-Dichloroisoquinoline is a chemical compound belonging to the isoquinoline family, characterized by the presence of two chlorine atoms at the 3rd and 8th positions of the isoquinoline ring. Isoquinolines are aromatic heterocyclic organic compounds, which are structurally related to quinolines. The presence of chlorine atoms in this compound imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloroisoquinoline can be achieved through several methods. One common approach involves the chlorination of isoquinoline derivatives. For instance, 8-Chloroisoquinolin-3-amine can be used as a starting material, which undergoes chlorination to yield this compound . The reaction typically requires the presence of a chlorinating agent such as phosphorus pentachloride or thionyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atoms, making the carbon atoms more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to yield partially or fully hydrogenated isoquinoline derivatives.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, can be employed to introduce various substituents at the 3rd and 8th positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted isoquinolines with various functional groups.
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Scientific Research Applications
3,8-Dichloroisoquinoline finds applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Research on this compound derivatives has shown potential in developing new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,8-Dichloroisoquinoline involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivative of this compound being studied.
Comparison with Similar Compounds
- 1,3-Dichloroisoquinoline
- 7,8-Dichloroisoquinoline
- 2,6-Dichloroisoquinoline
Comparison: 3,8-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 1,3-Dichloroisoquinoline and 7,8-Dichloroisoquinoline, the 3,8-dichloro derivative exhibits different electronic and steric properties, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
3,8-dichloroisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTDDGSXLMDFKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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